Phase 3 Clinical Efficacy: Tinlarebant vs. Placebo in STGD1 Lesion Progression
In the Phase 3 DRAGON trial (NCT05244304), Tinlarebant 5 mg/day oral administration achieved a statistically significant 35.7% reduction in retinal lesion growth rate compared to placebo over 24 months (p=0.0033) in 104 adolescent STGD1 patients aged 12-20 years, measured as definitely decreased autofluorescence (DDAF) by fundus autofluorescence imaging [1]. A post-hoc analysis demonstrated consistent treatment effect with p<0.0001 [1]. This represents the first and only successful pivotal Phase 3 trial in STGD1 history [2].
| Evidence Dimension | Reduction in retinal lesion growth rate |
|---|---|
| Target Compound Data | 35.7% reduction (p=0.0033) |
| Comparator Or Baseline | Placebo (0% reduction, natural progression) |
| Quantified Difference | 35.7% absolute reduction; 36% reduction as reported in some sources |
| Conditions | Phase 3 DRAGON trial; 24-month randomized placebo-controlled study; n=104 STGD1 patients aged 12-20 years; DDAF measurement by fundus autofluorescence imaging |
Why This Matters
This is the only Phase 3-validated efficacy benchmark for any RBP4 antagonist or STGD1 therapeutic, establishing Tinlarebant as the clinical reference standard for procurement in STGD1 research.
- [1] Belite Bio. Phase 3 DRAGON Trial Topline Results. December 1, 2025. View Source
- [2] Healio Ophthalmology. Tinlarebant reduces lesion growth rate in Stargardt disease. December 2, 2025. View Source
